molecular formula C11H10N2O4 B2617211 Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate CAS No. 1956355-82-0

Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate

Cat. No.: B2617211
CAS No.: 1956355-82-0
M. Wt: 234.211
InChI Key: LYRMZXFSKCGQAD-UHFFFAOYSA-N
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Description

Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H10N2O4. It belongs to the class of indole derivatives, which are significant in both natural products and synthetic drugs due to their diverse biological activities . This compound is characterized by the presence of a methyl group at the 4-position, a nitro group at the 7-position, and a carboxylate ester at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate typically involves the nitration of 4-methylindole followed by esterification. One common method includes the reaction of 4-methylindole with nitric acid to introduce the nitro group at the 7-position. This is followed by the esterification of the resulting 7-nitro-4-methylindole with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate is unique due to the presence of both the methyl and nitro groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 4-methyl-7-nitro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-6-3-4-9(13(15)16)10-7(6)5-8(12-10)11(14)17-2/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRMZXFSKCGQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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